molecular formula C21H25N5O3 B2582328 3-isobutyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887865-03-4

3-isobutyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2582328
CAS No.: 887865-03-4
M. Wt: 395.463
InChI Key: ISWFGCUSWSIOSK-UHFFFAOYSA-N
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Description

3-isobutyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
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Biological Activity

3-Isobutyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, the compound has shown cytotoxic effects against human colon cancer cells (HCT116 and HT29) and oral squamous cell carcinoma (OSCC) cells. The mechanism of action appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential depolarization and subsequent cell death .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT11615Apoptosis via caspase activation
HT2912ROS generation and mitochondrial depolarization
OSCC (HSC-2)20Induction of apoptosis

Selectivity Index (SI)

The selectivity index (SI) is a crucial parameter indicating the therapeutic window of a compound. The SI values for this compound suggest that it has a favorable profile compared to non-malignant cells. For example, the SI values against HGF (human gingival fibroblast) cells were significantly higher than those against OSCC cells .

Table 2: Selectivity Index Values

Cell TypeIC50 (Cancer Cells)IC50 (Non-Malignant Cells)SI Value
OSCC20 µM100 µM5
HCT11615 µM90 µM6

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspase enzymes leading to programmed cell death.
  • ROS Generation : Increased levels of ROS contribute to oxidative stress within cancer cells.
  • Mitochondrial Dysfunction : Depolarization of the mitochondrial membrane potential is observed in treated cells.

Case Studies

Several case studies have explored the therapeutic potential of this compound in animal models. For instance:

  • A study involving xenograft models demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups .
  • Another investigation highlighted its effectiveness in combination therapy with established chemotherapeutic agents, enhancing overall efficacy while reducing side effects .

Properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-13(2)10-26-19(27)17-18(23(4)21(26)28)22-20-24(14(3)11-25(17)20)12-15-6-8-16(29-5)9-7-15/h6-9,11,13H,10,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWFGCUSWSIOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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